molecular formula C12H16O B7894791 3'-iso-Propylpropiophenone

3'-iso-Propylpropiophenone

Cat. No.: B7894791
M. Wt: 176.25 g/mol
InChI Key: UZOSPAOCLFDTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-iso-Propylpropiophenone is an organic compound with the molecular formula C12H16O It is a derivative of propiophenone, characterized by the presence of an iso-propyl group at the 3’ position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Propylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of iso-propylbenzene (cumene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 3’-iso-Propylpropiophenone can be scaled up by optimizing the reaction conditions. This includes maintaining a controlled temperature and using a continuous flow reactor to ensure consistent product quality. The use of high-purity reactants and catalysts is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 3’-iso-Propylpropiophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the iso-propyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3’-iso-Propylbenzoic acid or 3’-iso-Propylacetophenone.

    Reduction: 3’-iso-Propylpropiophenol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3’-iso-Propylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic ketones.

    Industry: 3’-iso-Propylpropiophenone is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3’-iso-Propylpropiophenone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The iso-propyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    Propiophenone: Lacks the iso-propyl group, making it less lipophilic and less reactive in certain chemical reactions.

    3’-Methylpropiophenone: Similar structure but with a methyl group instead of an iso-propyl group, resulting in different reactivity and physical properties.

    3’-Ethylpropiophenone: Contains an ethyl group, which affects its reactivity and interaction with biological targets.

Uniqueness: 3’-iso-Propylpropiophenone is unique due to the presence of the iso-propyl group, which enhances its lipophilicity and reactivity. This makes it a valuable compound in organic synthesis and pharmaceutical research, offering distinct advantages over its similar counterparts.

Properties

IUPAC Name

1-(3-propan-2-ylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-12(13)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOSPAOCLFDTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.